molecular formula C10H13NO B096578 Formetorex CAS No. 15302-18-8

Formetorex

Cat. No. B096578
CAS RN: 15302-18-8
M. Wt: 163.22 g/mol
InChI Key: SGSYPSYCGPLSML-UHFFFAOYSA-N
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Description

Formetorex, also known as formetamide or N-formylamphetamine, is a substituted amphetamine described as an anorectic . It does not appear to have ever been marketed . Formetorex is also an intermediate in the production of amphetamine by the "Leuckart reaction" .


Synthesis Analysis

Formetorex is synthesized via the Leuckart reaction . This synthesis involves a non-metal reduction that is typically carried out in three steps . For amphetamine synthesis, a mixture of phenylacetone and formamide (sometimes in the presence of formic acid) or ammonium formate, is heated until a condensation reaction results in the intermediate product, formetamide . In the second step, formetamide is hydrolyzed using hydrochloric acid, and the reaction mixture is then basified, isolated, and steam distilled to produce the free base . The final step involves dissolving the product in an organic solvent and precipitating it as the sulfate salt of amphetamine by adding sulfuric acid .


Molecular Structure Analysis

The molecular formula of Formetorex is C10H13NO . Its molecular weight is 163.22 g/mol . The InChI representation is InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12) .


Chemical Reactions Analysis

Formetorex is an intermediate in the production of amphetamine by the "Leuckart reaction" . It is commonly found as an impurity in clandestine labs where this synthesis method is used . Due to the simplicity of the Leuckart reaction, it is the most popular synthetic route employed for the illicit manufacture of amphetamines .


Physical And Chemical Properties Analysis

Formetorex has a molecular weight of 163.22 g/mol . It is soluble, with a solubility of 24.4 [ug/mL].

Scientific Research Applications

  • "formr A study framework allowing for automated feedback generation and complex longitudinal experience-sampling studies using R"

    by Arslan, R. C., Walther, M., & Tata, C. S. (2019). This paper discusses formr, an open-source software framework that could be useful in conducting longitudinal data collection and complex studies, potentially applicable in researching the effects or applications of Formetorex. Read more.

  • "New Views on the Plant Cytoskeleton" by Wasteneys, G., & Yang, Z. (2004). Although not directly related to Formetorex, this paper on advances in cell research, including genomics and molecular genetics, could offer relevant techniques or insights for researching Formetorex at a cellular level. Read more.

  • "Advanced imaging techniques for assessment of structure, composition, and function in biofilm systems" by Neu, T., Manz, B., Volke, F., Dynes, J., Hitchcock, A., & Lawrence, J. (2010). This paper describes advanced imaging techniques like laser scanning microscopy and scanning transmission X-ray microscopy, which could be applicable in studying the physical and chemical properties of Formetorex in various environments. Read more.

  • "Formins as effector proteins of Rho GTPases" by Kühn, S., & Geyer, M. (2014). This paper explores formin proteins and their interaction with Rho GTPases, which could be relevant if studying Formetorex's impact on cellular actin cytoskeleton structures. Read more.

  • "Formononetin reverses established osteopenia in adult ovariectomized rats" by Tyagi, A. M., Srivastava, K., Singh, A., Kumar, A., Changkija, B., Pandey, R., Lahiri, S., Nagar, G. K., Yadav, D. K., Maurya, R., Trivedi, R., & Singh, D. (2012). This study on the effects of Formononetin on bone health could provide a model for studying similar compounds like Formetorex in a biological context. Read more.

Safety And Hazards

Formetorex should be handled with care to avoid dust formation. Breathing mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-(1-phenylpropan-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSYPSYCGPLSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046135
Record name Formetorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Formetorex

CAS RN

22148-75-0, 15302-18-8, 62532-67-6
Record name N-Formylamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22148-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formetorex [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formetorex
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511083
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC245648
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formetorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMETOREX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30555LM9SQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Many methods of making amphetamine and related compounds are known in the prior art, including the commercially used Leukart-Wallach reaction for producing racemic amphetamine from phenylacetone. For example, in one commercial process, phenylacetone is reacted with formamide and formic acid to form (±)-N-formylamphetamine (racemic N-formylamphetamine). The racemic N-formylamphetamine is then hydrolyzed with sulfuric acid, the solution basified, and the resulting d,l-amphetamine ((±)-amphetamine; racemic amphetamine) is distilled with an overall yield of about 60%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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